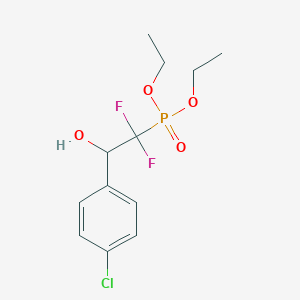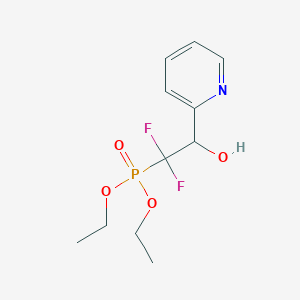
propyl Na-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-Nt-trityl-L-histidinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl Na-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-Nt-trityl-L-histidinate is a complex organic compound characterized by its multifaceted structure, which includes propyl, oxetane, benzyloxycarbonyl, and trityl moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propyl Na-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-Nt-trityl-L-histidinate typically involves multiple steps, beginning with the preparation of the oxetane ring. The process generally includes:
Formation of the Oxetane Ring: This is often achieved through the reaction of a halomethyl ketone with an aldehyde under basic conditions.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is usually introduced through a reaction with benzyl chloroformate.
Attachment of the Propyl Group: The propyl group can be added via an alkylation reaction using propyl bromide.
Histidine Protection: Nt-tritylation of histidine is performed using trityl chloride under anhydrous conditions to protect the nitrogen atom.
Coupling Reactions: The coupling of these fragments is typically achieved using peptide coupling reagents such as HATU or EDCI under mild conditions.
Industrial Production Methods
For industrial production, the synthesis of this compound requires optimization of each step to ensure high yield and purity. Scale-up processes may involve:
Optimized Solvent Systems: Use of high-purity solvents and solvents with appropriate boiling points.
Automated Synthesis Machines: Utilizing automated peptide synthesizers to improve efficiency and reproducibility.
Purification Techniques: Employing large-scale chromatography and crystallization techniques to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: The compound may undergo oxidation reactions primarily at the benzylic positions.
Reduction: Reduction reactions can be used to deprotect the benzyloxycarbonyl group.
Substitution: The oxetane ring can participate in substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation Reagents: KMnO4, PCC, or Swern oxidation conditions.
Reduction Reagents: Pd/C for catalytic hydrogenation or LiAlH4 for strong reducing conditions.
Substitution Reagents: NaH as a base for nucleophilic substitution or Lewis acids like BF3 for electrophilic substitutions.
Major Products Formed
Oxidation Products: Formation of aldehydes or carboxylic acids from benzylic oxidation.
Reduction Products: Formation of primary amines or alcohols upon deprotection.
Substitution Products: Various substituted oxetanes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Utilized as an intermediate in the synthesis of complex molecules.
Catalysis: May serve as a ligand or catalyst in certain chemical reactions.
Biology
Proteomics: Used in the study of protein modifications and interactions.
Enzyme Inhibition: Potential application as an inhibitor in enzyme studies.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent or a prodrug.
Diagnostics: May be used in the development of diagnostic assays or imaging agents.
Industry
Material Science: Applied in the development of new materials with unique properties.
Agrochemicals: Explored for its use in the synthesis of pesticides or herbicides.
Mécanisme D'action
Molecular Targets and Pathways
Propyl Na-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-Nt-trityl-L-histidinate acts by interacting with specific molecular targets such as enzymes or receptors. The oxetane ring and benzyloxycarbonyl group are critical for its binding affinity and specificity. The compound may inhibit enzyme activity through competitive inhibition or allosteric modulation, impacting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds
Propyl Na-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-Nt-trityl-L-histidine: This compound, with a histidine instead of histidinate, shows differences in solubility and reactivity.
Methyl Na-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-Nt-trityl-L-histidinate: The methyl analog has distinct pharmacokinetics and biological activity.
List of Similar Compounds
Propyl Na-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-Nt-trityl-L-histidine
Methyl Na-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-Nt-trityl-L-histidinate
Ethyl Na-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-Nt-trityl-L-histidinate
Propriétés
IUPAC Name |
propyl (2S)-2-[[3-(phenylmethoxycarbonylaminomethyl)oxetan-3-yl]amino]-3-(1-tritylimidazol-4-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42N4O5/c1-2-23-48-37(45)36(43-39(28-47-29-39)27-41-38(46)49-26-31-15-7-3-8-16-31)24-35-25-44(30-42-35)40(32-17-9-4-10-18-32,33-19-11-5-12-20-33)34-21-13-6-14-22-34/h3-22,25,30,36,43H,2,23-24,26-29H2,1H3,(H,41,46)/t36-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUUYHFZIUKLPJ-BHVANESWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC5(COC5)CNC(=O)OCC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC5(COC5)CNC(=O)OCC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H42N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B8050145.png)
![6-Oxa-1-azaspiro[3.3]heptan-2-one](/img/structure/B8050152.png)

![(S)-6-isobutyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8050167.png)









![2-[[3-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]oxetan-3-yl]amino]acetic acid](/img/structure/B8050231.png)
